3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Overview
Description
3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a cyclopropyl group, a nitrobenzyl group, and a sulfanyl group attached to the quinazolinone core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinazolinone core.
Nitrobenzylation: Attachment of the nitrobenzyl group to the quinazolinone core.
Sulfanylation: Introduction of the sulfanyl group to the quinazolinone core.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the nitrobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2-[(pentafluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- 3-Cyclopropyl-2-[(4-nitrobenzyl)thio]-4(3H)-quinazolinone
Uniqueness
3-CYCLOPROPYL-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and rigidity, while the nitrobenzyl and sulfanyl groups contribute to its reactivity and potential biological activities.
Properties
IUPAC Name |
3-cyclopropyl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17-15-6-1-2-7-16(15)19-18(20(17)13-8-9-13)25-11-12-4-3-5-14(10-12)21(23)24/h1-7,10,13H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMRTKJQLJQZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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